5-chloro-2-(methylsulfanyl)-N-(pyridin-3-yl)pyrimidine-4-carboxamide
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Description
5-chloro-2-(methylsulfanyl)-N-(pyridin-3-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C11H9ClN4OS and its molecular weight is 280.73. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationship Studies
- NF-κB and AP-1 Gene Expression Inhibition: This compound has been studied for its inhibitory effects on NF-κB and AP-1 transcription factors. Specifically, substitutions at different positions of the pyrimidine ring have been explored to understand their impact on activity and oral bioavailability (Palanki et al., 2000).
Synthesis Optimization
- Synthesis Improvement: Efforts have been made to improve the synthesis process of similar pyrimidine derivatives, optimizing conditions for better yield and purity (Yang-Heon Song, 2007).
Novel Compound Identification
- Glycine Transporter 1 Inhibition: A structurally diverse compound related to the pyrimidine derivative was identified as a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor, indicating its potential in central nervous system applications (Yamamoto et al., 2016).
Antimicrobial Activity
- Antimicrobial Properties: Some derivatives of similar pyrimidine compounds have shown significant antimicrobial activity, especially against strains like Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015).
Anti-Angiogenic and DNA Cleavage Studies
- Cancer Research: Pyrimidine derivatives have been evaluated for their anti-angiogenic properties and DNA cleavage activities, indicating their potential as anticancer agents (Kambappa et al., 2017).
Analgesic Properties
- Analgesic Potential: Some pyrimidine compounds have been synthesized and assessed for analgesic properties, showing increased biological activity in certain derivatives (Ukrainets et al., 2015).
Non-Linear Optical and Molecular Docking Studies
- Computational Chemistry: Studies involving the synthesis of similar pyrimidine derivatives and their analysis through computational chemistry methods have been conducted to explore their non-linear optical properties and potential anticancer activities (Jayarajan et al., 2019).
Properties
IUPAC Name |
5-chloro-2-methylsulfanyl-N-pyridin-3-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4OS/c1-18-11-14-6-8(12)9(16-11)10(17)15-7-3-2-4-13-5-7/h2-6H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHZLYHZGGWBQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CN=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49649330 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.